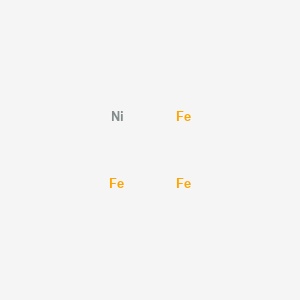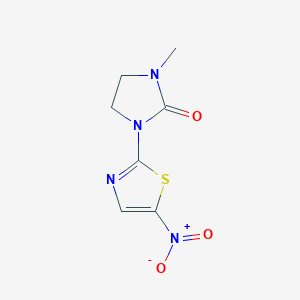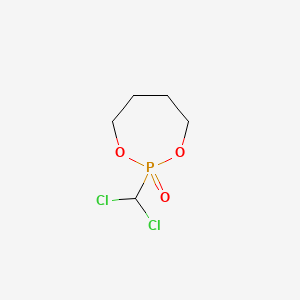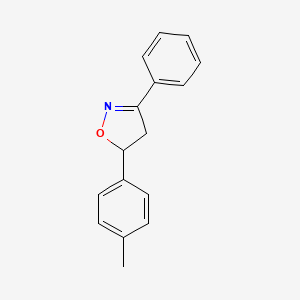![molecular formula C10H9ClO2 B14715605 2-[Chloro(phenyl)methylidene]-1,3-dioxolane CAS No. 22060-00-0](/img/structure/B14715605.png)
2-[Chloro(phenyl)methylidene]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Chloro(phenyl)methylidene]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a chloro group attached to a phenyl ring, which is further connected to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(phenyl)methylidene]-1,3-dioxolane typically involves the reaction of chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Reagents: Chlorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions (approximately 110-120°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[Chloro(phenyl)methylidene]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature to reflux)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (room temperature to reflux)
Major Products
Substitution: Substituted dioxolanes with various functional groups
Oxidation: Oxidized derivatives such as quinones
Reduction: Reduced derivatives such as alcohols
科学的研究の応用
2-[Chloro(phenyl)methylidene]-1,3-dioxolane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[Chloro(phenyl)methylidene]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The chloro group and the dioxolane ring may play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.
類似化合物との比較
2-[Chloro(phenyl)methylidene]-1,3-dioxolane can be compared with other similar compounds, such as:
2-[Bromo(phenyl)methylidene]-1,3-dioxolane: Similar structure but with a bromo group instead of a chloro group.
2-[Fluoro(phenyl)methylidene]-1,3-dioxolane: Similar structure but with a fluoro group instead of a chloro group.
2-[Iodo(phenyl)methylidene]-1,3-dioxolane: Similar structure but with an iodo group instead of a chloro group.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which can be leveraged for targeted applications in research and industry.
特性
CAS番号 |
22060-00-0 |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC名 |
2-[chloro(phenyl)methylidene]-1,3-dioxolane |
InChI |
InChI=1S/C10H9ClO2/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChIキー |
IIOHSUMJNQFHMV-UHFFFAOYSA-N |
正規SMILES |
C1COC(=C(C2=CC=CC=C2)Cl)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)



![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)




![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)

